REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:12]2[CH2:13][CH2:14][C:15]([CH3:17])([CH3:16])[C:11]=2[NH:10][N:9]=1)=[O:7])C>CO>[CH3:16][C:15]1([CH3:17])[C:11]2[NH:10][N:9]=[C:8]([C:6]([OH:7])=[O:5])[C:12]=2[CH2:13][CH2:14]1 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until the reaction
|
Type
|
CUSTOM
|
Details
|
was judged complete by TLC (2.5 h)
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in EtOAc
|
Type
|
EXTRACTION
|
Details
|
H2O, and extracted with EtOAc
|
Type
|
ADDITION
|
Details
|
10% aq. HCl was added dropwise until the pH=4
|
Type
|
CUSTOM
|
Details
|
the organic was removed
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
A small amount of CH2Cl2 and hexanes were added to the colored solid product
|
Type
|
CUSTOM
|
Details
|
The remaining solid was dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC=2C(=NNC21)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2371 g | |
YIELD: PERCENTYIELD | 43.6% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |